molecular formula C7H15N B121462 4-Methylazepane CAS No. 40192-30-1

4-Methylazepane

Cat. No. B121462
CAS RN: 40192-30-1
M. Wt: 113.2 g/mol
InChI Key: WKZHYWWKUYGHKO-UHFFFAOYSA-N
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Description

4-Methylazepane is a type of organic compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing a nitrogen atom. Although the provided papers do not directly discuss 4-methylazepane, they do provide insights into the chemistry of related azepane derivatives and their synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of azepane derivatives can be complex and often requires specific conditions for successful cyclization. For instance, enantiopure 1,4-oxazepane derivatives were prepared through selenocyclization of chiral 3-prenyl- and 3-cinnamyl-2-hydroxymethyl-substituted perhydro-1,3-benzoxazine derivatives, with the cyclization's regio- and stereochemistry being influenced by various factors . Additionally, the solid-phase synthesis of 1,7-disubstituted-1,3,5-triazepane-2,4-diones from resin-bound amino acids has been described, showcasing an approach to synthesize azepane derivatives .

Molecular Structure Analysis

The molecular structure of azepane derivatives is crucial for understanding their chemical behavior. The paper on vibrational spectroscopic and quantum mechanical study of a diazepine derivative provides insights into the use of FT-IR and FT-Raman techniques, along with density functional theory, to determine the optimized molecular geometry and vibrational wavenumbers . This approach could be applied to 4-methylazepane to gain a deeper understanding of its molecular structure.

Chemical Reactions Analysis

Azepane derivatives can undergo various chemical reactions depending on their functional groups and substitution patterns. The photochemical reaction of N-(1-adamantyl)phthalimide leading to a novel hexacyclic benzazepine derivative demonstrates the potential for complex transformations involving azepane structures . Such reactions are important for the development of new compounds with potential applications in different fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of azepane derivatives are influenced by their molecular structure and substituents. The study on heterocyclic liquid crystals with oxazepine and oxazepane cores reveals the impact of different substituents on thermal and mesomorphic behavior, as well as phase transition temperatures . These properties are essential for the practical application of azepane derivatives in materials science and other areas.

Scientific Research Applications

  • Synthesis and Application in Drug Development

    • 4-Methylazepane derivatives, such as 4-Arylethynyl-2-methyloxazole, have been synthesized and evaluated as potential mGluR5 antagonists, which are considered for use in the treatment of drug abuse. These compounds demonstrate the versatility of 4-Methylazepane in medicinal chemistry (Iso & Kozikowski, 2006).
  • Metabolic Studies

    • Research has been conducted on the metabolism of related compounds, such as 4-methylaminorex, in animals. This study provides insights into the metabolic pathways and potential biological interactions of 4-Methylazepane related structures (Henderson, Harkey, & Chueh, 1995).
  • Spectroscopic and Quantum Mechanical Studies

    • Vibrational spectroscopic techniques like FT-IR and FT-Raman, along with quantum mechanical methods, have been used to study the properties of 4-Methylazepane derivatives. These studies are crucial for understanding the physical and chemical characteristics of such compounds (Kuruvilla, Prasana, Muthu, & George, 2018).
  • Application in Corrosion Inhibition

    • 4-Methylazepane derivatives have been examined for their efficiency in inhibiting corrosion of metals, particularly in acidic environments. This research opens up potential applications in industrial settings (Bentiss et al., 2007).
  • Synthesis of Diazepanes

    • Synthesis and characterization of diazepanes, which involve 4-Methylazepane structures, have been explored. These compounds are studied for their stability and potential applications in various fields (Moser & Vaughan, 2004).
  • Cytotoxicity Evaluation in Cancer Research

    • The cytotoxic effects of pyrazole compounds bearing oxazepine cores, which are related to 4-Methylazepane, have been evaluated against cancer cells, particularly breast cancer cells. This demonstrates the potential therapeutic applications of these compounds in oncology (Azzawi & Hussein, 2022).
  • Use in Ionic Liquids

    • Azepane, which is closely related to 4-Methylazepane, has been used to synthesize a new family of room-temperature ionic liquids. These have potential applications in various industrial and environmental processes (Belhocine et al., 2011).

Safety And Hazards

The safety information for 4-Methylazepane includes several hazard statements: H225, H302, H315, H318, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

4-methylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZHYWWKUYGHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598959
Record name 4-Methylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylazepane

CAS RN

40192-30-1
Record name 4-Methylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylazepane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TD Penning, GD Zhu, VB Gandhi, J Gong… - Journal of medicinal …, 2009 - ACS Publications
We have developed a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors with a methyl-substituted quaternary center at the point of attachment to the …
Number of citations: 305 pubs.acs.org
SF Neelamkavil, CD Boyle, S Chackalamannil… - Bioorganic & medicinal …, 2009 - Elsevier
Discovery of a series of azepine sulfonamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is described. SAR studies at the 4-position of the azepane …
Number of citations: 15 www.sciencedirect.com
M Azepines - MONOCYCLIC AZEPINES - Wiley Online Library
Until recently, the only references to [4H] azepin4ones appeared during 1972. First, it was disclosed that if the oxygenation of [lflazepines (5, R2= R3= R4= H, R'= H or'Pr) previously …
Number of citations: 0 onlinelibrary.wiley.com

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